1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)-
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Overview
Description
1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. This compound is known for its chiral nature, with the (alphaS) configuration indicating the specific stereochemistry of the molecule.
Preparation Methods
The synthesis of 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- involves several steps. One common method includes the reaction of alpha-phenylacetaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions typically involve a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent yield and purity .
Chemical Reactions Analysis
1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids .
Scientific Research Applications
1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- can be compared with other similar compounds, such as:
1-Pyrrolidineethanamine, alpha-phenyl-, (alphaR)-: The (alphaR) enantiomer has a different stereochemistry, leading to different biological activities and interactions.
1-Phenyl-2-pyrrolidin-1-ylethanone: This compound has a ketone functional group instead of an amine, resulting in different chemical reactivity and applications.
2-Phenylpyrrolidine: This compound lacks the ethanamine side chain, leading to different chemical and biological properties.
The uniqueness of 1-Pyrrolidineethanamine, alpha-phenyl-, (alphaS)- lies in its specific stereochemistry and the resulting biological and chemical properties that distinguish it from its analogs.
Properties
IUPAC Name |
(1S)-1-phenyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHRUKAVZEIRO-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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